2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine
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Overview
Description
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine is a synthetic compound belonging to the class of tetrahydroisoquinolines. This class of compounds is known for its diverse biological activities and has garnered significant interest in medicinal chemistry due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis to enhance yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and fully saturated amines .
Scientific Research Applications
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and infections.
Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of pathogen growth or protection of neuronal cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the cyclopropyl group.
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine: Another derivative with a different substitution pattern.
Uniqueness
2-Cyclopropyl-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclopropyl group enhances its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C12H16N2 |
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Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-cyclopropyl-3,4-dihydro-1H-isoquinolin-6-amine |
InChI |
InChI=1S/C12H16N2/c13-11-2-1-10-8-14(12-3-4-12)6-5-9(10)7-11/h1-2,7,12H,3-6,8,13H2 |
InChI Key |
GTJVWZRSYYIKSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3=C(C2)C=CC(=C3)N |
Origin of Product |
United States |
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